

Spectroscopic properties of Bz-Tyr-OEt for enzyme kinetics

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Compound Name: Bz-Tyr-OEt

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An In-depth Technical Guide to the Spectroscopic Properties of N-Benzoyl-L-tyrosine Ethyl Ester (**Bz-Tyr-OEt**) for Enzyme Kinetics

This guide provides a comprehensive overview of the spectroscopic properties of N-Benzoyl-L-tyrosine ethyl ester (**Bz-Tyr-OEt**) and its application in enzyme kinetics, particularly for the enzyme chymotrypsin. This document is intended for researchers, scientists, and drug development professionals who utilize enzyme assays in their work.

Introduction to Bz-Tyr-OEt

N-Benzoyl-L-tyrosine ethyl ester (**Bz-Tyr-OEt**), also known as BTEE, is a synthetic substrate commonly used for the continuous spectrophotometric assay of chymotrypsin activity.^{[1][2][3]} It is a derivative of the amino acid L-tyrosine, with a benzoyl group attached to the amino group and an ethyl ester at the carboxyl group.^{[4][5][6]} The enzymatic hydrolysis of the ester bond by chymotrypsin leads to the formation of N-Benzoyl-L-tyrosine and ethanol. This reaction can be monitored by measuring the change in absorbance in the UV region of the spectrum.

Spectroscopic Properties of Bz-Tyr-OEt

The spectroscopic properties of **Bz-Tyr-OEt** are primarily determined by the tyrosine chromophore. The absorption of UV light by proteins and peptides in the 230-300 nm range is dominated by the aromatic side chains of tryptophan, tyrosine, and phenylalanine.^[7]

UV-Vis Absorption Spectroscopy

The hydrolysis of **Bz-Tyr-OEt** by chymotrypsin results in an increase in absorbance at 256 nm. [8] This change in absorbance is used to determine the reaction velocity. [8] The tyrosine side-chain itself has absorption maxima around 222 nm and 275 nm. [7] However, for the purpose of the chymotrypsin assay, the change at 256 nm provides a sensitive and reliable method for monitoring the enzymatic reaction. [1][2][8]

Table 1: Spectroscopic and Physicochemical Properties of **Bz-Tyr-OEt** and Related Compounds

Property	Value	Source
Bz-Tyr-OEt		
Molecular Formula	C18H19NO4	[9]
Molecular Weight	313.35 g/mol	[9]
Assay Wavelength (for chymotrypsin)	256 nm	[1][2][8]
Melting Point	118-121 °C	[9]
Storage Temperature	-20°C	[9]
L-Tyrosine		
Molar Extinction Coefficient (at 274.2 nm)	1,405 cm ⁻¹ /M	[10]
Fluorescence Emission Maximum (in water)	~303 nm	[11]
Fluorescence Quantum Yield	0.13	[10]

Fluorescence Spectroscopy

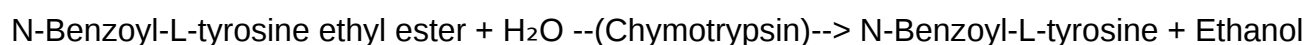
While the primary application of **Bz-Tyr-OEt** in enzyme kinetics relies on UV-Vis absorbance, the inherent fluorescence of the tyrosine moiety is a notable spectroscopic property. Tyrosine exhibits fluorescence with an emission maximum around 303 nm when excited at approximately 275 nm. [11][12] The fluorescence properties of tyrosine are sensitive to its local environment, including solvent polarity and the ionization state of the phenolic hydroxyl group.

[11][13] Although not the standard method for the chymotrypsin assay, in principle, changes in the fluorescence of the tyrosine residue upon hydrolysis of **Bz-Tyr-OEt** could also be used to monitor the reaction. More commonly, fluorogenic substrates with greater sensitivity are employed for fluorescence-based chymotrypsin assays, which release a highly fluorescent molecule upon cleavage.[14]

Application in Enzyme Kinetics: Chymotrypsin Assay

Bz-Tyr-OEt is a well-established substrate for assaying the activity of α -chymotrypsin.[1][2] Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of bulky hydrophobic or aromatic amino acids, such as tyrosine, tryptophan, and phenylalanine.[14] The enzyme also readily hydrolyzes ester bonds, as in the case of **Bz-Tyr-OEt**.

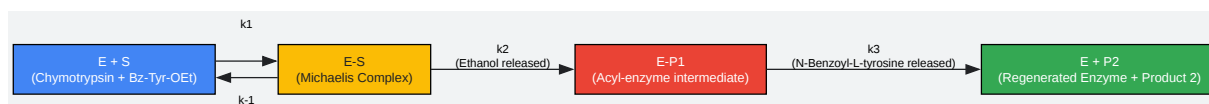
The enzymatic reaction is as follows:



The rate of this reaction is determined by monitoring the increase in absorbance at 256 nm, which is directly proportional to the amount of **Bz-Tyr-OEt** hydrolyzed.[8] One unit of chymotrypsin is defined as the amount of enzyme that hydrolyzes 1.0 μmole of BTEE per minute at pH 7.8 and 25 $^{\circ}\text{C}$.[1][2]

Enzymatic Reaction Mechanism

The hydrolysis of **Bz-Tyr-OEt** by chymotrypsin follows a well-characterized mechanism for serine proteases. This involves the formation of a covalent acyl-enzyme intermediate.



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Caption: Enzymatic hydrolysis of **Bz-Tyr-OEt** by chymotrypsin.

Experimental Protocols

The following is a generalized protocol for the spectrophotometric assay of chymotrypsin using **Bz-Tyr-OEt**, based on methodologies from Worthington Biochemical and Sigma-Aldrich.[\[1\]](#)[\[2\]](#)[\[8\]](#)

Reagent Preparation

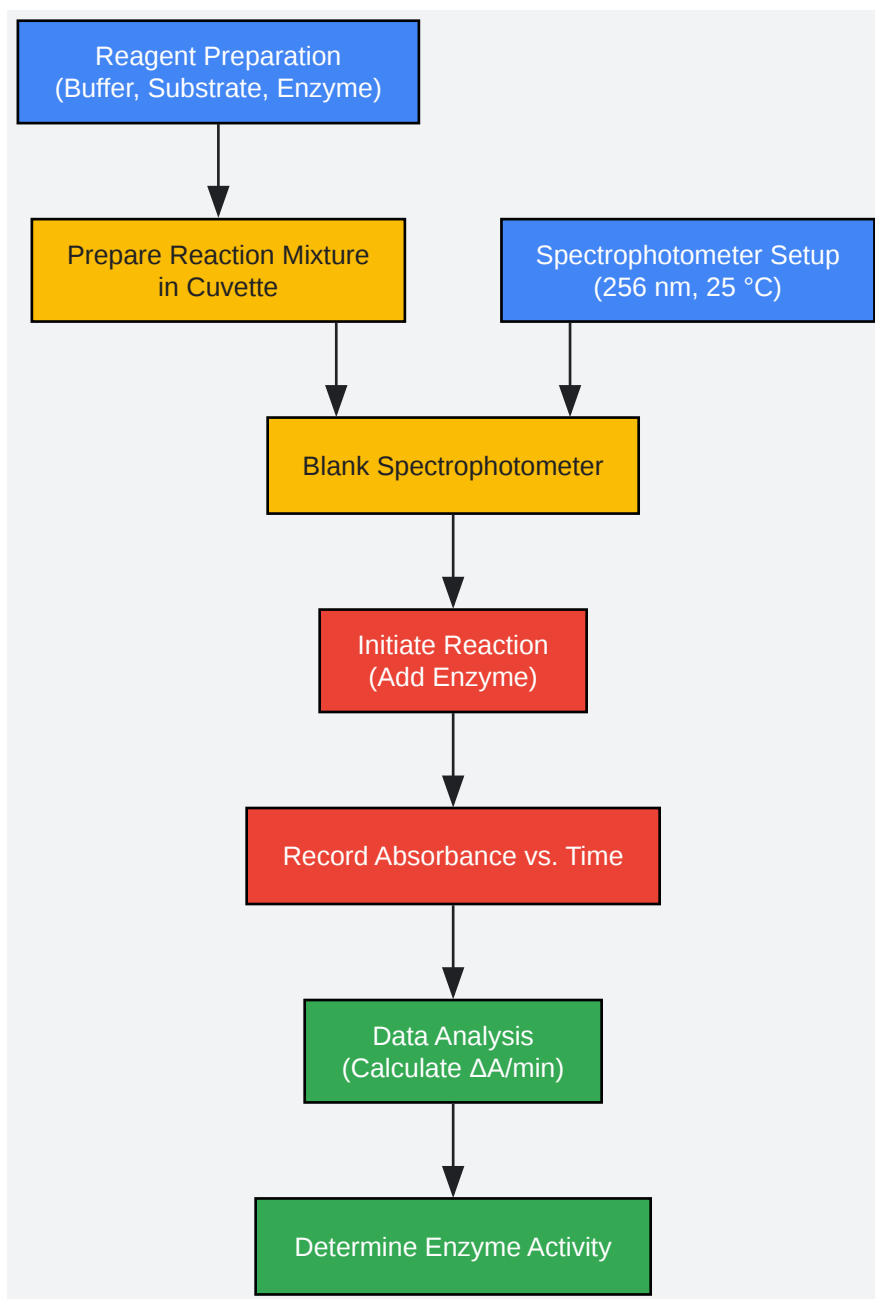
- 80 mM Trizma Base Buffer (pH 7.8 at 25 °C): Prepare a stock solution of 1.0 M Trizma Base. Dilute to 80 mM with ultrapure water and adjust the pH to 7.8 at 25 °C using 1 M HCl.[\[1\]](#)[\[2\]](#)
- 1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) Solution: Dissolve 37.0 mg of BTEE in 63.4 mL of methanol. Bring the final volume to 100 mL with ultrapure water.[\[1\]](#)
- 2 M Calcium Chloride (CaCl₂) Solution: Dissolve 294 mg/mL of CaCl₂ dihydrate in ultrapure water.[\[1\]](#)
- 1 mM Hydrochloric Acid (HCl): Prepare a 1:1000 dilution of 1 M HCl in ultrapure water.[\[1\]](#) Keep this solution on ice.
- Enzyme Solution: Immediately before use, prepare a solution of chymotrypsin (e.g., 10-30 µg/mL or 2-5 units/mL) in cold 1 mM HCl.[\[1\]](#)[\[8\]](#)

Assay Procedure

- Prepare the Reaction Mixture: In a 3.00 mL cuvette, combine the following to achieve the specified final concentrations in the reaction mix:
 - Trizma Base Buffer (final concentration: 38 mM)
 - BTEE Solution (final concentration: 0.55 mM)
 - Methanol (final concentration: 30% v/v)
 - CaCl₂ Solution (final concentration: 53 mM)
 - 1 mM HCl (final concentration: 0.03 mM)

- Ultrapure water to bring the volume to just under 3.00 mL.
- Equilibrate the Spectrophotometer: Set the spectrophotometer to 256 nm and maintain the temperature at 25 °C.[1][8] Use the reaction mixture without the enzyme as a blank.
- Initiate the Reaction: Add the appropriate volume of the chymotrypsin enzyme solution to the cuvette to bring the final volume to 3.00 mL.[1][8]
- Measure Absorbance: Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.[1]
- Calculate Reaction Rate: Determine the change in absorbance per minute ($\Delta A_{256}/\text{min}$) from the initial linear portion of the curve.[8]

Experimental Workflow Diagram



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Caption: Workflow for a chymotrypsin kinetic assay using **Bz-Tyr-OEt**.

Data Analysis and Interpretation

The rate of the enzymatic reaction can be calculated using the Beer-Lambert law, $A = \epsilon cL$, where A is the absorbance, ϵ is the molar extinction coefficient, c is the concentration, and L is the path length (typically 1 cm). The change in concentration of the product over time

corresponds to the reaction velocity. By measuring the initial reaction rates at various substrate concentrations, kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_{max}) can be determined using methods like the Lineweaver-Burk plot.

Conclusion

N-Benzoyl-L-tyrosine ethyl ester is a valuable tool for the study of enzyme kinetics, particularly for chymotrypsin. Its well-defined spectroscopic properties and the robust, continuous spectrophotometric assay make it a reliable substrate for determining enzyme activity and for studying the effects of inhibitors. The detailed protocols and understanding of its spectroscopic behavior provided in this guide should aid researchers in the successful application of **Bz-Tyr-OEt** in their work.

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